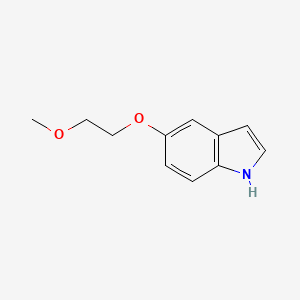

5-(2-甲氧基乙氧基)-1H-吲哚

描述

The compound “5-(2-methoxyethoxy)-1H-indole” likely contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a 2-methoxyethoxy group, which is a type of ether .

Molecular Structure Analysis

The molecular structure of a compound like “5-(2-methoxyethoxy)-1H-indole” would likely include an indole ring and a 2-methoxyethoxy group attached at the 5-position of the indole .Chemical Reactions Analysis

Indoles are versatile compounds in organic chemistry and can undergo a variety of reactions. The presence of the 2-methoxyethoxy group could influence the reactivity of the indole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “5-(2-methoxyethoxy)-1H-indole” would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups all influence properties like solubility, melting point, and reactivity .科学研究应用

Alkali Metal Batteries

5-(2-methoxyethoxy)-1H-indole: may be utilized in the development of electrolytes for alkali metal batteries (AMBs) . These batteries are considered promising candidates for next-generation energy storage due to their high theoretical specific capacity and output voltage. The compound could potentially contribute to the molecular design of innovative electrolytes aimed at overcoming challenges such as interfacial side reactions, active material loss, and metal dendrite growth .

DNA/RNA Synthesis

The compound can be modified for use in the synthesis of DNA and RNA oligonucleotides . It could be part of the modifications known as 2’-O-methoxy-ethyl bases (2’-MOE), which are used to increase the stability and binding affinity of nucleic acid sequences. This application is crucial in scientific research, particularly in the fields of genetics and molecular biology .

Polymer Membrane Preparation

In material science, 5-(2-methoxyethoxy)-1H-indole could be used as an additive in polymer membrane preparation. Its presence can significantly influence membrane morphology, which is vital for the development of microfiltration membranes. This application contributes to advancements in filtration technologies and materials engineering.

Fuel Cell Technology

The compound might play a role in enhancing the performance of catalysts used in fuel cells. For instance, it could improve the electroanalysis of ethanol oxidation, which is a key reaction in certain types of fuel cells. This would be particularly relevant in the development of more efficient and sustainable energy conversion devices.

Biomedical Applications

In the biomedical field, 5-(2-methoxyethoxy)-1H-indole could be explored for its potential use in drug delivery systems, protein immobilization platforms, and cell culture substrates. Its structural properties might make it suitable for these applications, contributing to the advancement of medical research and healthcare technologies.

Nanotechnology

Due to its unique molecular structure, 5-(2-methoxyethoxy)-1H-indole could be employed in nanotechnology. It may act as a crosslinking agent and enhance surface properties, making it valuable in the creation of coatings, adhesives, and electronics at the nanoscale. This application is pivotal for the development of advanced materials and the miniaturization of technology.

作用机制

Target of Action

The primary target of 5-(2-methoxyethoxy)-1H-indole is the male reproductive organ

Mode of Action

It is known that the compound interacts with its targets, leading to changes in the target cells

Biochemical Pathways

It is known that the compound affects the male reproductive organ , suggesting that it may impact pathways related to reproductive health or fertility

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability, or the extent and rate at which it reaches its target site of action

Result of Action

It is known that the compound affects the male reproductive organ , suggesting that it may have effects on reproductive health or fertility

Action Environment

It is known that the compound can be used in the production of articles and as an intermediate step in further manufacturing of another substance This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other chemicals

安全和危害

未来方向

属性

IUPAC Name |

5-(2-methoxyethoxy)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-6-7-14-10-2-3-11-9(8-10)4-5-12-11/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPLAYGBHGUOPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC2=C(C=C1)NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-methoxyethoxy)-1H-indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[Cyano(thiophen-3-YL)methyl]-2-(2,2-difluoroethoxy)pyridine-4-carboxamide](/img/structure/B2894627.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2894638.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2894640.png)

![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2894643.png)

![7-bromo-5-(2-chlorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/no-structure.png)

![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)